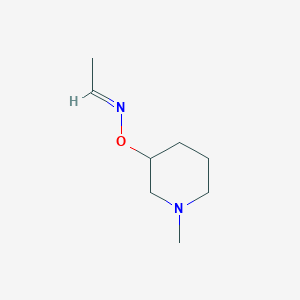
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an oxime group attached to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime typically involves the reaction of acetaldehyde with O-(1-methyl-piperidin-3-YL)hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired oxime product. Common reagents used in this synthesis include acetaldehyde, O-(1-methyl-piperidin-3-YL)hydroxylamine, and a suitable solvent such as ethanol or methanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the oxime bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production typically employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the piperidine ring can interact with various receptors and enzymes, modulating their function. The exact pathways and targets depend on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetaldehyde,O-(1-ethyl-piperidin-3-YL)oxime: Similar structure with an ethyl group instead of a methyl group.
Acetaldehyde,O-(1-propyl-piperidin-3-YL)oxime: Similar structure with a propyl group instead of a methyl group.
Acetaldehyde,O-(1-butyl-piperidin-3-YL)oxime: Similar structure with a butyl group instead of a methyl group.
Uniqueness
Acetaldehyde,O-(1-methyl-piperidin-3-YL)oxime is unique due to the specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The presence of the methyl group may enhance its stability and interaction with certain biological targets compared to its analogs with longer alkyl chains.
Propriétés
Formule moléculaire |
C8H16N2O |
|---|---|
Poids moléculaire |
156.23 g/mol |
Nom IUPAC |
(E)-N-(1-methylpiperidin-3-yl)oxyethanimine |
InChI |
InChI=1S/C8H16N2O/c1-3-9-11-8-5-4-6-10(2)7-8/h3,8H,4-7H2,1-2H3/b9-3+ |
Clé InChI |
PFMIFILUUXMLTB-YCRREMRBSA-N |
SMILES isomérique |
C/C=N/OC1CCCN(C1)C |
SMILES canonique |
CC=NOC1CCCN(C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


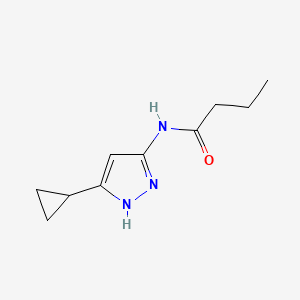
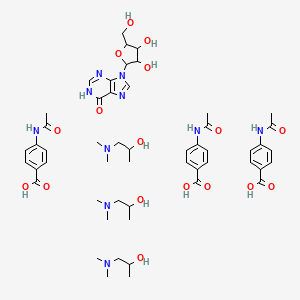
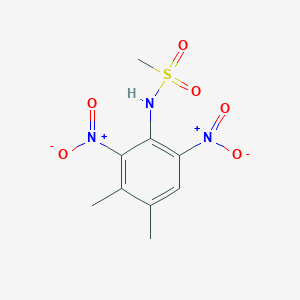
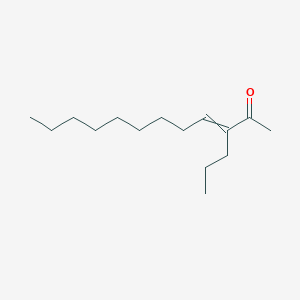
![Methyl 1-azabicyclo[2.2.2]octane-3-carboximidate](/img/structure/B15157855.png)
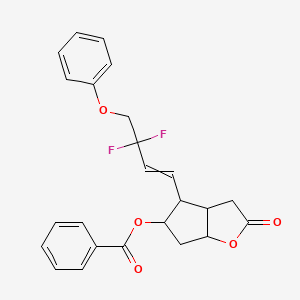
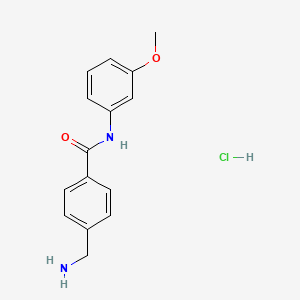
![6-[2-[7-[1-(5-Carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethylindol-1-yl]hexanoic acid;bromide](/img/structure/B15157862.png)
![(3aR)-2-(1-azabicyclo[2.2.2]octan-3-yl)-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B15157868.png)
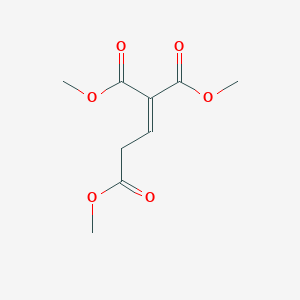
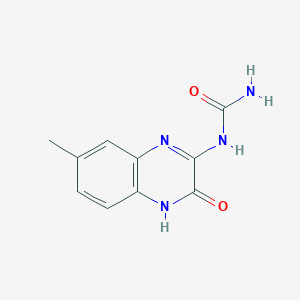
![N-{[2-Methoxy-6-(methoxymethoxy)phenyl]methylidene}hydroxylamine](/img/structure/B15157894.png)
![2-[(Tert-butoxycarbonyl)amino]-3-(2-carbamoylphenyl)propanoic acid](/img/structure/B15157902.png)
![6-[4-(Benzyloxy)-6-phenylpyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15157919.png)
